molecular formula C2H5NO B1204541 Nitrosoethane CAS No. 925-91-7

Nitrosoethane

Cat. No.: B1204541
CAS No.: 925-91-7
M. Wt: 59.07 g/mol
InChI Key: IFYCAQIXDKZDTB-UHFFFAOYSA-N
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Description

Nitrosoethane is an organic compound with the chemical formula C₂H₅NO. It belongs to the class of nitroso compounds, characterized by the presence of a nitroso group (-NO) attached to an ethane backbone. This compound is a colorless liquid with a molecular weight of 59.0672 g/mol . It is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Nitrosoethane can be synthesized through several methods:

These methods typically require controlled reaction conditions, including specific temperatures and solvents, to ensure the desired product yield and purity.

Chemical Reactions Analysis

Nitrosoethane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Nitrosoethane can be compared with other similar compounds, such as:

    Nitroethane (C₂H₅NO₂): Unlike this compound, nitroethane contains a nitro group (-NO₂) instead of a nitroso group.

    Nitrosomethane (CH₃NO): This compound has a similar structure but with a methyl group instead of an ethyl group.

This compound’s unique reactivity and versatility make it a valuable compound in various fields of research and industry.

Properties

CAS No.

925-91-7

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

nitrosoethane

InChI

InChI=1S/C2H5NO/c1-2-3-4/h2H2,1H3

InChI Key

IFYCAQIXDKZDTB-UHFFFAOYSA-N

SMILES

CCN=O

Canonical SMILES

CCN=O

925-91-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrosoethane
Reactant of Route 2
Nitrosoethane
Reactant of Route 3
Nitrosoethane
Reactant of Route 4
Nitrosoethane

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